molecular formula C7H9BrN2O B13724528 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide

Cat. No.: B13724528
M. Wt: 217.06 g/mol
InChI Key: FQFDDNCTINXUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide is a high-purity heterocyclic compound designed for advanced pharmaceutical research and drug discovery. This compound features a partially saturated pyrrolo-pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The hydrobromide salt form significantly enhances the compound's aqueous solubility, a critical factor for improving bioavailability in preclinical studies . The synthesis involves cyclization reactions of aminopyridine derivatives, optimized under controlled conditions with polar solvents like ethanol or methanol, and is frequently catalyzed by palladium or copper-based compounds to ensure high regioselectivity and yield, often exceeding 90% with purity ≥99% . The final product is meticulously characterized and validated using advanced analytical techniques including HPLC-MS, and 1H/13C NMR spectroscopy . Researchers value this scaffold for its broad potential in developing therapeutic agents. Pyrrolopyridine derivatives are investigated for a wide spectrum of biological activities, including use as potent kinase inhibitors in oncology research, antidiabetic agents, and for treating diseases of the nervous system . The presence of the hydroxyl group at the 5-position is a key functional handle for further chemical modification and can be critical for target engagement, such as binding to enzyme active sites . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1,2,3,6-tetrahydropyrrolo[2,3-c]pyridin-5-one;hydrobromide

InChI

InChI=1S/C7H8N2O.BrH/c10-7-3-5-1-2-8-6(5)4-9-7;/h3-4,8H,1-2H2,(H,9,10);1H

InChI Key

FQFDDNCTINXUBP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CNC(=O)C=C21.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide primarily involves cyclization reactions of suitable precursors under controlled conditions. The general approach includes:

  • Cyclization of Precursors: The starting materials typically include aminopyridine derivatives and carbonyl-containing compounds (aldehydes or ketones), which undergo condensation followed by intramolecular cyclization to form the fused bicyclic system.

  • Catalysts and Solvents: The reactions are commonly performed in polar solvents such as ethanol or methanol. Catalysts employed include palladium or copper-based compounds to facilitate cyclization and subsequent functionalization.

  • Reaction Conditions: Temperature control is critical, often maintaining mild to moderate temperatures (room temperature to reflux conditions) to optimize yield and selectivity. The reaction time can range from several hours to over a day depending on the specific protocol.

  • Hydrobromide Salt Formation: The hydrobromide salt is typically obtained by treating the free base with hydrobromic acid, improving the compound’s solubility and stability.

Industrial Production Methods

For scale-up and industrial synthesis, the following considerations apply:

  • Large-Scale Cyclization: Optimized reaction parameters such as solvent choice, catalyst loading, temperature, and reaction time are employed to maximize yield and purity.

  • Purification Techniques: The crude product is purified by crystallization or chromatographic methods (e.g., flash chromatography) to remove impurities and isolate the hydrobromide salt in high purity.

  • Process Control: Continuous flow reactors may be used to maintain precise control over reaction conditions, improving reproducibility and scalability.

  • Quality by Design (QbD): Industrial processes often implement QbD principles to identify critical process parameters (CPPs) and ensure consistent product quality.

Detailed Synthetic Example and Reaction Scheme

A representative synthetic route involves:

  • Starting Materials: A suitable aminopyridine derivative is reacted with an aldehyde under acidic or basic conditions to form an imine intermediate.

  • Cyclization: The imine undergoes intramolecular cyclization facilitated by a catalyst such as palladium acetate or copper(I) iodide in ethanol or methanol solvent.

  • Oxidation/Reduction Steps: Depending on the precursor’s oxidation state, mild oxidizing or reducing agents (e.g., hydrogen peroxide or sodium borohydride) may be used to adjust the saturation level of the pyrrole ring.

  • Salt Formation: The free base is treated with hydrobromic acid in an organic solvent (e.g., dichloromethane) at controlled temperature (25–30°C) to yield the hydrobromide salt.

  • Purification: The product is isolated by solvent extraction, washed, and recrystallized to achieve high purity (≥99%) with yields typically exceeding 90%.

Analytical Monitoring and Characterization

Data Tables Summarizing Preparation Parameters and Outcomes

Parameter Details Comments
Starting Materials Aminopyridine derivatives, aldehydes/ketones Precursors for cyclization
Solvents Ethanol, Methanol, Dichloromethane Polar solvents for reaction and salt formation
Catalysts Palladium acetate, Copper(I) iodide Facilitate cyclization and functionalization
Temperature 25–80°C Controlled for optimal yield
Reaction Time 1–30 hours Depends on method and scale
Oxidizing/Reducing Agents Hydrogen peroxide, Sodium borohydride Adjust saturation and functional groups
Salt Formation Conditions Hydrobromic acid in dichloromethane at 25–30°C To form hydrobromide salt
Purification Methods Crystallization, Flash chromatography Achieves ≥99% purity
Yield Typically >90% High efficiency with optimized conditions

Research Outcomes and Optimization Insights

  • Yield and Purity: Optimized cyclization and salt formation conditions yield high-purity 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide with yields often exceeding 90%.

  • Regioselectivity: Use of directing groups and controlled reaction conditions minimizes side reactions and ensures selective hydroxylation at the 5-position.

  • Scalability: Continuous flow synthesis and QbD approaches improve reproducibility and facilitate scale-up from milligram to gram quantities without loss of quality.

  • Analytical Validation: Combining NMR, HRMS, and X-ray crystallography ensures accurate structural confirmation and purity assessment, critical for pharmaceutical applications.

  • Computational Modeling: Density Functional Theory (DFT) and molecular dynamics simulations assist in predicting tautomeric forms and solubility profiles, guiding synthetic modifications to enhance stability and bioavailability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce alkylated or acylated products .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell growth inhibition or immune modulation .

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Activity Trade-offs : While aromatic systems (e.g., cryptolepine analogs) show stronger kinase inhibition, dihydro derivatives like the target compound may balance solubility and target selectivity .
  • Data Limitations : Direct comparative studies on the target compound’s binding affinity or pharmacokinetics are absent in the provided evidence, necessitating further empirical validation.

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, pharmacokinetics, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₇H₈N₂O·HBr
  • Molecular Weight: Approximately 198.06 g/mol
  • CAS Number: Not specifically listed but related to pyrrolo derivatives.

Biological Activity Overview

The biological activity of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol hydrobromide has been evaluated through various studies that highlight its cytotoxic effects against cancer cells and its potential as an anti-leishmanial agent.

Cytotoxic Activity

Recent studies indicate that derivatives of pyrrolo compounds exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • Cell Viability Reduction: Compounds similar to 2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol showed a significant decrease in cell viability in a concentration-dependent manner. At concentrations of 200 μM and 400 μM, cell viability dropped to approximately 52% and 48%, respectively .
  • IC50 Values: The IC50 values for related compounds have been reported as low as 8.36 μM for anti-amastigote activity in leishmaniasis models, indicating strong efficacy in inhibiting cellular proliferation .

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of critical signaling pathways associated with cancer progression. Notably, the HGF/MET signaling pathway has been implicated in the action of these pyrrolo derivatives, suggesting a targeted approach for therapeutic intervention in cancers where this pathway is activated .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol hydrobromide in biological systems:

  • Stability Studies: In vitro studies show that the compound remains stable in simulated gastric and intestinal fluids, with over 85% intact after two hours of incubation. This stability is essential for oral bioavailability .
  • Absorption and Distribution: Preliminary data suggest favorable absorption characteristics, which are vital for effective therapeutic use. Further studies are needed to elucidate detailed pharmacokinetic parameters such as half-life and bioavailability.

Case Studies

Several case studies have demonstrated the potential applications of this compound:

  • Antileishmanial Efficacy:
    • A study evaluated the antileishmanial activity of pyrrolo derivatives against visceral leishmaniasis. The lead compound exhibited significant inhibition of parasite burden in infected mice models (56.2% inhibition in liver and 61.1% in spleen) .
  • Cytotoxicity Against Cancer Cells:
    • In vitro tests on various cancer cell lines revealed that certain derivatives caused a marked reduction in cell viability, with specific concentrations leading to over 60% inhibition at higher doses .

Q & A

Q. Methodological Tip :

  • Use HPLC-MS to monitor intermediates and minimize side products.
  • Optimize reaction time and stoichiometry via Design of Experiments (DoE) to balance yield and purity.

What analytical techniques are most reliable for characterizing structural isomers of pyrrolo-pyridine derivatives?

Q. Basic Research Focus :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.5 ppm) and heterocyclic carbons (e.g., δ 145–150 ppm) to confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₈H₈BrN₂O for hydrobromide derivatives).

Q. Advanced Research Focus :

  • X-ray crystallography : Resolve ambiguous substituent positions (e.g., bromine vs. chlorine in pyrrolo-pyridines) .
  • 2D NMR (COSY, NOESY) : Detect through-space interactions in crowded aromatic regions .

How do substituents at the 3- and 5-positions influence the biological activity of pyrrolo[2,3-c]pyridine derivatives?

Q. Advanced SAR Analysis :

  • Electron-withdrawing groups (e.g., CF₃) : Enhance metabolic stability but may reduce solubility. For example, 5-(trifluoromethyl)-substituted analogs show improved kinase inhibition .
  • Hydroxyl groups : Increase hydrogen-bonding potential, critical for target engagement (e.g., binding to ATP pockets) .

Q. Methodological Approach :

  • Perform docking studies (AutoDock, Schrödinger) to predict substituent effects on binding affinity.
  • Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What strategies mitigate discrepancies in biological activity data across different assay formats?

Q. Data Contradiction Analysis :

  • Assay variability : Compare results from cell-free enzymatic assays (e.g., fluorescence-based) vs. cell-based assays (e.g., luciferase reporters). Adjust for differences in membrane permeability or off-target effects.
  • Buffer conditions : Ionic strength and pH can alter compound aggregation (e.g., use 0.01% BSA to prevent nonspecific binding) .

Q. Methodological Tip :

  • Include positive controls (e.g., staurosporine for kinase assays) and normalize data to internal standards.

How can computational modeling guide the design of stable 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol analogs?

Q. Advanced Research Focus :

  • DFT calculations : Predict tautomeric preferences (e.g., lactam-lactim equilibria) that affect solubility .
  • Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .

Q. Methodological Tip :

  • Use COSMO-RS to estimate solvation free energy and optimize logP values for CNS penetration.

What are the critical factors in scaling up pyrrolo-pyridine synthesis from milligram to gram scale?

Q. Process Chemistry Considerations :

  • By-product formation : Monitor dimerization or over-halogenation via in-line IR spectroscopy .
  • Purification : Use flash chromatography (heptane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Q. Advanced Tip :

  • Implement quality by design (QbD) to define critical process parameters (CPPs) for regulatory compliance.

How to address regioselectivity challenges in electrophilic substitution reactions on pyrrolo-pyridine cores?

Q. Synthetic Challenge :

  • Directing groups : Install temporary protecting groups (e.g., tosyl) to steer bromination or nitration to specific positions .
  • Metalation : Use LDA or Grignard reagents to deprotonate and functionalize less reactive sites .

Q. Methodological Validation :

  • Compare LC-MS profiles of reaction mixtures under varying conditions (e.g., –78°C vs. room temperature).

What in vitro assays are most predictive of in vivo efficacy for pyrrolo-pyridine-based therapeutics?

Q. Translational Research Focus :

  • Microsomal stability assays : Use liver microsomes (human/rodent) to estimate metabolic clearance .
  • Plasma protein binding (PPB) : Measure free fraction via ultrafiltration to correlate with pharmacodynamic activity.

Q. Advanced Approach :

  • 3D tumor spheroid models : Mimic in vivo tissue penetration better than monolayer cultures.

How to resolve enantiomer-specific activity in chiral pyrrolo-pyridine derivatives?

Q. Advanced Chiral Analysis :

  • Chiral HPLC : Use amylose or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA/DEA mobile phases .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and calculated spectra .

Q. Methodological Tip :

  • Synthesize both enantiomers via asymmetric catalysis (e.g., Jacobsen epoxidation) for comparative bioactivity studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.